2-(Cyclohexylthio)-5-nitrobenzaldehyde
CAS No.: 175278-46-3
Cat. No.: VC20911858
Molecular Formula: C13H15NO3S
Molecular Weight: 265.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175278-46-3 |
|---|---|
| Molecular Formula | C13H15NO3S |
| Molecular Weight | 265.33 g/mol |
| IUPAC Name | 2-cyclohexylsulfanyl-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C13H15NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
| Standard InChI Key | KKPVOEAECFNQNB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
| Canonical SMILES | C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Introduction
2-(Cyclohexylthio)-5-nitrobenzaldehyde is an organic compound with the molecular formula C₁₃H₁₅NO₃S. It features a benzaldehyde core substituted with a nitro group at the 5-position and a cyclohexylthio group at the 2-position. This unique structural combination imparts distinct chemical and biological properties to the compound.
Synthesis Methods
The synthesis of 2-(Cyclohexylthio)-5-nitrobenzaldehyde typically involves two main steps:
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Nitration of Benzaldehyde: Benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
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Thioether Formation: The nitrobenzaldehyde is then reacted with cyclohexanethiol in the presence of a base like sodium hydroxide or potassium carbonate to form the cyclohexylthio group.
Chemical Reactions and Applications
2-(Cyclohexylthio)-5-nitrobenzaldehyde undergoes various chemical reactions, including reduction, oxidation, and substitution. These reactions can lead to the formation of different derivatives with potential applications in organic synthesis, materials science, and pharmaceutical research.
Common Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Reduction | Hydrogen gas with palladium catalyst, sodium borohydride | 2-(Cyclohexylthio)-5-aminobenzaldehyde |
| Oxidation | Potassium permanganate, chromium trioxide | 2-(Cyclohexylthio)-5-nitrobenzoic acid |
| Substitution | Nucleophiles such as amines or alcohols in the presence of a base | Various substituted derivatives |
Biological Activity and Potential Applications
While specific biological activities of 2-(Cyclohexylthio)-5-nitrobenzaldehyde are not extensively documented, compounds with similar nitro and thioether functionalities often exhibit antibacterial and anticancer properties. The nitro group can participate in redox reactions, potentially disrupting bacterial enzymes or inducing apoptosis in cancer cells.
Potential Biological Effects
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Antibacterial Activity: Nitroaromatic compounds can disrupt bacterial cellular processes.
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Anticancer Activity: Similar compounds may induce apoptosis or inhibit cell proliferation.
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